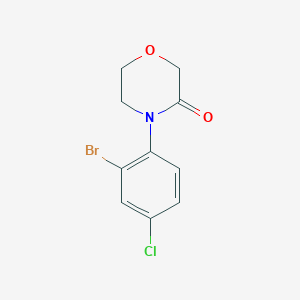

4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one

Description

Properties

Molecular Formula |

C10H9BrClNO2 |

|---|---|

Molecular Weight |

290.54 g/mol |

IUPAC Name |

4-(2-bromo-4-chlorophenyl)morpholin-3-one |

InChI |

InChI=1S/C10H9BrClNO2/c11-8-5-7(12)1-2-9(8)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2 |

InChI Key |

WKNPWXZXEHTMOC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Approach

One common approach involves a condensation reaction where a suitable morpholin-3-one precursor is reacted with a 2-bromo-4-chlorophenyl derivative. This method typically includes:

- Starting materials: A morpholin-3-one or its precursor and a halogenated phenyl halide (e.g., 2-bromo-4-chlorobenzene derivative).

- Reaction conditions: Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic substitution.

- Catalysts or bases: Mild bases like potassium carbonate or sodium hydride to deprotonate the morpholinone nitrogen and promote substitution.

- Temperature control: Reactions often proceed at room temperature or slightly elevated temperatures (50–80 °C) to optimize yield.

This approach results in the formation of the C-N bond linking the morpholin-3-one ring to the halogenated phenyl group.

Nucleophilic Substitution Reaction

Another method involves nucleophilic substitution on a halogenated aromatic precursor:

- The morpholin-3-one acts as a nucleophile attacking an electrophilic aromatic halide (such as 2-bromo-4-chlorophenyl chloride).

- Reaction conditions typically involve polar solvents and may require heating.

- The reaction is monitored by thin-layer chromatography (TLC) until completion.

- The product is isolated by precipitation or extraction, followed by recrystallization.

This method allows selective substitution while maintaining the halogen substituents intact.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the phenyl ring enable substitution reactions under controlled conditions. Bromine, being a better leaving group, undergoes NAS more readily than chlorine.

Reaction Examples:

-

Morpholine substitution :

Reacting with morpholine in dimethylformamide (DMF) at 80°C for 12 hours under basic conditions (NaH) replaces the bromine atom, yielding 4-(4-chloro-phenyl)-morpholin-3-one derivatives . -

Piperidine substitution :

Using piperidine in DMF with K₂CO₃ at 100°C for 24 hours replaces bromine, forming piperidine-substituted products .

Key Data:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Morpholine | DMF, NaH, 80°C, 12h | 4-(4-Chloro-phenyl)-morpholin-3-one | 76 |

| Piperidine | DMF, K₂CO₃, 100°C, 24h | Piperidine-substituted derivative | 65 |

Oxidation Reactions

The morpholinone ring and halogenated phenyl group participate in oxidation pathways:

-

Ketone oxidation : Strong oxidants like KMnO₄ in acidic conditions convert the morpholinone ketone to a carboxylic acid.

-

Halogen stability : Chlorine remains inert under mild oxidation, while bromine may oxidize to bromate in harsh conditions (e.g., CrO₃).

Conditions and Outcomes:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, reflux | Carboxylic acid derivative | Requires strong acid |

| CrO₃ | Acetic acid, 60°C | Bromate intermediate | Low yield (≤30%) |

Reduction Reactions

The ketone group in the morpholinone ring is susceptible to reduction:

-

Ketone to alcohol : LiAlH₄ in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol .

-

Catalytic hydrogenation : H₂/Pd in ethanol converts the ketone to a methylene group, forming 4-(2-bromo-4-chloro-phenyl)-morpholine.

Experimental Data:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to rt, 2h | Alcohol derivative | 82 |

| H₂/Pd/C | EtOH, 50 psi, 6h | Methylene derivative | 68 |

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings:

-

Suzuki coupling : Reacting with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water yields biaryl derivatives .

-

Buchwald-Hartwig amination : Using Pd₂(dba)₃ and Xantphos with amines introduces amino groups at the bromine position .

Representative Results:

| Coupling Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Biaryl derivative | 74 |

| Buchwald-Hartwig | Benzylamine | N-Benzyl-substituted product | 58 |

Halogen Exchange Reactions

Bromine can be replaced by other halogens (e.g., fluorine) via Ullmann-type reactions using CuI and KF in dimethylacetamide (DMAc) at 120°C .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one exhibits significant antiproliferative effects against various cancer cell lines. The compound's structural features allow it to interact with specific molecular targets involved in cancer progression.

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 (Breast Cancer) | 0.87 | 84.83 |

| T-47D (Breast Cancer) | 0.67 | 90.47 |

| SK-MEL-5 (Melanoma) | 0.80 | 81.58 |

| SR (Leukemia) | 0.75 | 85.00 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents by targeting specific pathways involved in tumor growth and metastasis.

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial resistance. Its halogen substituents may enhance binding through halogen bonding, influencing the compound's affinity for target proteins.

Antimicrobial Properties

In addition to its anticancer properties, 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one has demonstrated antimicrobial activity against various pathogens, indicating its utility in treating infections.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Escherichia coli | 20 |

| Candida albicans | 19 |

The antimicrobial efficacy highlights the compound's versatility and potential application in infectious disease management.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of compounds similar to 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one:

- Anticancer Studies : Research evaluating halogenated morpholine derivatives revealed enhanced anticancer properties compared to their non-halogenated counterparts, emphasizing the importance of structural modifications in drug design.

- Enzyme Interaction Studies : Investigations into the binding interactions of this compound with specific enzymes have shown promising results, suggesting a mechanism of action that could inhibit key enzymes involved in cancer proliferation and microbial resistance.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Morpholin-3-one derivatives differ primarily in their aryl substituents, which significantly influence their physicochemical properties, synthetic routes, and biological activities. Below is a comparative analysis of key analogs:

Data Tables

Table 1: Physicochemical Properties of Selected Morpholin-3-one Derivatives

*Estimated using ChemAxon software.

Biological Activity

4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses a morpholine ring linked to a phenyl group with both bromine and chlorine substituents, enhancing its chemical reactivity and biological interactions. The molecular formula is C10H9BrClN2O, with a molecular weight of approximately 290.54 g/mol .

Chemical Structure and Properties

The presence of halogen atoms in the structure of 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one contributes to its pharmacological properties. The morpholine moiety is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific arrangement of bromine and chlorine atoms allows for selective interactions with biological targets, making it a promising candidate for drug development .

Biological Activity

Research indicates that 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, particularly cyclooxygenases (COX-1 and COX-2). Studies have demonstrated that similar compounds can effectively reduce inflammation, suggesting that 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one may possess comparable properties .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor effects by disrupting cancer cell proliferation pathways. Compounds with similar structures have been shown to inhibit various cancer cell lines, indicating a potential for 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one to act as an anticancer agent .

- Mechanistic Pathways : Mechanistic studies indicate that the compound may alter enzymatic activity or receptor signaling pathways, leading to observable biological effects. For instance, it may modulate the activity of kinases involved in cell cycle regulation .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-(4-Chlorophenyl)-morpholin-3-one | Structure | Lacks bromine; primarily studied for anti-cancer properties. |

| 4-(Bromophenyl)-morpholin-3-one | Structure | Similar halogenation; explored for anti-inflammatory effects. |

| 4-(Nitrophenyl)-morpholin-3-one | Structure | Contains a nitro group; used in studies on neuroprotective effects. |

The dual halogenation in 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one distinguishes it from these compounds and may enhance its reactivity and biological activity compared to others lacking such modifications .

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the morpholine structure:

- Anti-inflammatory Studies : In vivo tests using animal models have shown that compounds related to morpholinones exhibit significant suppression of inflammatory responses. For example, compounds were tested against carrageenan-induced paw edema, demonstrating effective anti-inflammatory activity .

- Molecular Docking Studies : Computational studies using molecular docking have revealed strong binding affinities of 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one to COX enzymes, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one?

The synthesis typically involves multi-step reactions, such as coupling halogenated aromatic precursors with morpholin-3-one scaffolds. For example, analogous compounds are synthesized via regioselective substitution of 2,4,6-trichloro-1,3,5-triazine with aromatic amines (e.g., 4-(4-aminophenyl)morpholin-3-one), followed by sequential reactions with substituted aryl amines under reflux conditions in solvents like 1,4-dioxane. Catalysts like triethylamine and potassium carbonate are critical for neutralizing byproducts and improving yields .

Q. Which spectroscopic techniques are employed to confirm the structure of 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one?

Characterization relies on a combination of ¹H/¹³C NMR to identify proton and carbon environments, IR spectroscopy for functional group analysis (e.g., carbonyl groups in morpholin-3-one), and mass spectrometry for molecular weight confirmation. For related morpholin-3-one derivatives, spectral data (e.g., chemical shifts for aromatic protons and carbonyl carbons) are compared to theoretical predictions or analogous compounds .

Q. What intermediates are critical in synthesizing morpholin-3-one derivatives?

Key intermediates include halogenated aromatic amines (e.g., 4-(4-aminophenyl)morpholin-3-one) and triazine derivatives (e.g., 4,6-dichloro-1,3,5-triazin-2-yl compounds). These intermediates undergo stepwise substitutions to introduce bromo, chloro, or other functional groups, as seen in the synthesis of Rivaroxaban intermediates .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one?

- Temperature control : Reactions at 0°C minimize side reactions during triazine coupling .

- Catalyst selection : Triethylamine enhances nucleophilic substitution efficiency, while potassium carbonate neutralizes HCl byproducts .

- Solvent choice : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates, as demonstrated in analogous syntheses .

Q. What strategies address regioselectivity challenges in morpholin-3-one substitution reactions?

- Directed ortho-metalation : Halogen substituents (Br/Cl) can direct electrophilic attacks to specific positions on the aromatic ring.

- Catalytic systems : Copper(I) iodide or palladium catalysts improve selectivity in Ullmann or Suzuki coupling reactions, though direct evidence for this compound is inferred from similar halogenated aryl syntheses .

Q. How do halogen substituents influence the biological activity of morpholin-3-one derivatives?

Bromo and chloro groups enhance electron-withdrawing effects , increasing electrophilicity and interaction with biological targets (e.g., enzymes or DNA). In triazine-linked morpholin-3-one derivatives, chloro substituents correlated with antifungal activity, while bromo groups improved antibacterial efficacy, suggesting halogen-dependent mechanisms .

Q. What role does 4-(2-Bromo-4-chloro-phenyl)-morpholin-3-one play in pharmaceutical intermediate synthesis?

It serves as a precursor for anticoagulants like Rivaroxaban. The morpholin-3-one core is functionalized with aminomethyl or oxazolidinone groups to achieve target pharmacophores. For example, 4-(4-aminophenyl)morpholin-3-one is a documented intermediate in Rivaroxaban’s synthetic pathway .

Methodological Tables

| Synthetic Step | Key Parameters | Reference |

|---|---|---|

| Triazine coupling | 0°C, acetone, K₂CO₃ catalyst | |

| Aryl amine substitution | Reflux in 1,4-dioxane, triethylamine | |

| Halogenation | CuCl₂/DMSO for chloro introduction |

| Biological Activity | Substituent Impact | Reference |

|---|---|---|

| Antibacterial | Bromo groups enhance potency | |

| Antifungal | Chloro groups improve efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.